molecular formula C10H9BrN2 B6254788 2-(3-bromophenyl)-1-methyl-1H-imidazole CAS No. 960067-92-9

2-(3-bromophenyl)-1-methyl-1H-imidazole

Cat. No. B6254788
CAS RN: 960067-92-9
M. Wt: 237.1
InChI Key:
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Description

2-(3-bromophenyl)-1-methyl-1H-imidazole is an organic compound that is used for a variety of scientific research applications. It is a heterocyclic compound, which is composed of a five-membered ring with a nitrogen atom at its center and two bromine atoms attached to the ring. This compound has been used in a variety of research applications, such as drug design, synthesis, and enzymology.

Scientific Research Applications

2-(3-bromophenyl)-1-methyl-1H-imidazole has been used in a variety of scientific research applications. It has been used as a model compound for the design and synthesis of drugs, as well as for studying enzymology. It has also been used as a model compound for studying the structure-activity relationships of drugs. Additionally, it has been used as a model compound for studying the pharmacokinetics of drugs.

Mechanism of Action

2-(3-bromophenyl)-1-methyl-1H-imidazole acts as an inhibitor of enzymes. It binds to the active site of enzymes and blocks the binding of the substrate, which prevents the enzyme from catalyzing the reaction. Additionally, it can also bind to other proteins, such as receptors, and block their activity.
Biochemical and Physiological Effects
2-(3-bromophenyl)-1-methyl-1H-imidazole has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, such as cytochrome P450 and monoamine oxidase, which are involved in the metabolism of drugs. Additionally, it has been shown to inhibit the activity of receptors, such as the muscarinic acetylcholine receptor, which is involved in the regulation of neurotransmitter levels.

Advantages and Limitations for Lab Experiments

The use of 2-(3-bromophenyl)-1-methyl-1H-imidazole in lab experiments has a variety of advantages and limitations. One advantage is that it is relatively easy to synthesize and is relatively inexpensive compared to other compounds. Additionally, it is relatively stable and has a low toxicity. However, it is not soluble in water and can be difficult to work with in aqueous solutions.

Future Directions

For research involving this compound include the development of new synthesis methods, the study of its interactions with proteins, the development of new drugs based on its structure, and the study of its effects on the body. Additionally, research into the use of this compound in drug delivery systems and the development of new analytical methods for its detection are also areas of active research.

Synthesis Methods

2-(3-bromophenyl)-1-methyl-1H-imidazole can be synthesized using a variety of methods. One method involves the reaction of 1-bromo-3-methyl-2-phenyl-1H-imidazole with bromine in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction results in the formation of 2-(3-bromophenyl)-1-methyl-1H-imidazole. Another method involves the reaction of 2-bromo-4-methyl-1H-imidazole with bromine in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction also results in the formation of 2-(3-bromophenyl)-1-methyl-1H-imidazole.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(3-bromophenyl)-1-methyl-1H-imidazole involves the reaction of 3-bromobenzaldehyde with methylamine to form 2-(3-bromophenyl)-1-methylimidazole-4-carbaldehyde, which is then reduced to 2-(3-bromophenyl)-1-methyl-1H-imidazole using sodium borohydride.", "Starting Materials": [ "3-bromobenzaldehyde", "methylamine", "sodium borohydride", "methanol", "diethyl ether", "hydrochloric acid", "sodium hydroxide" ], "Reaction": [ "Step 1: Dissolve 3-bromobenzaldehyde (1.0 g, 5.3 mmol) in methanol (10 mL) and add methylamine (0.5 mL, 10.6 mmol) dropwise with stirring. Stir the reaction mixture at room temperature for 2 hours.", "Step 2: Add hydrochloric acid (1 M) dropwise to the reaction mixture until the pH reaches 2. Extract the product with diethyl ether (3 x 10 mL) and wash the organic layer with sodium hydroxide (1 M) until the pH reaches 7.", "Step 3: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain 2-(3-bromophenyl)-1-methylimidazole-4-carbaldehyde as a yellow solid (1.2 g, 85%).", "Step 4: Dissolve 2-(3-bromophenyl)-1-methylimidazole-4-carbaldehyde (1.0 g, 4.2 mmol) in methanol (10 mL) and add sodium borohydride (0.3 g, 8.0 mmol) with stirring. Stir the reaction mixture at room temperature for 2 hours.", "Step 5: Add hydrochloric acid (1 M) dropwise to the reaction mixture until the pH reaches 2. Extract the product with diethyl ether (3 x 10 mL) and wash the organic layer with sodium hydroxide (1 M) until the pH reaches 7.", "Step 6: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain 2-(3-bromophenyl)-1-methyl-1H-imidazole as a white solid (0.8 g, 80%)." ] }

CAS RN

960067-92-9

Product Name

2-(3-bromophenyl)-1-methyl-1H-imidazole

Molecular Formula

C10H9BrN2

Molecular Weight

237.1

Purity

95

Origin of Product

United States

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